molecular formula C7H12O3 B14387567 Methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate CAS No. 88333-10-2

Methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate

Cat. No.: B14387567
CAS No.: 88333-10-2
M. Wt: 144.17 g/mol
InChI Key: HZSHLYGWMXZBCE-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate is a chiral cyclopropane derivative Cyclopropane compounds are known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the reactivity of the diazo compound .

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .

Scientific Research Applications

Methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate involves its interaction with molecular targets through its strained cyclopropane ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as enzyme interactions in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
  • (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-1-methoxypropan-2-ol
  • (1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-ethoxypropan-2-ol

Uniqueness

Methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of the ethoxy group. This combination imparts distinct reactivity and properties compared to other cyclopropane derivatives. Its strained ring structure and chiral centers make it a valuable compound for studying stereoselective reactions and developing enantioselective catalysts .

Properties

CAS No.

88333-10-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (1R,2R)-2-ethoxycyclopropane-1-carboxylate

InChI

InChI=1S/C7H12O3/c1-3-10-6-4-5(6)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

HZSHLYGWMXZBCE-PHDIDXHHSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H]1C(=O)OC

Canonical SMILES

CCOC1CC1C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.